molecular formula C16H15N3O B2427448 N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide CAS No. 448225-34-1

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2427448
CAS No.: 448225-34-1
M. Wt: 265.316
InChI Key: VDUAXYAOAIOIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Benzimidazol-2-ylmethyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da . This compound is part of a broad group of compounds known as benzimidazoles, which contain nitrogen atoms in their structure and can mimic properties of DNA bases .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C15H13N3O, and it has an average mass of 251.283 Da and a monoisotopic mass of 251.105865 Da .

Scientific Research Applications

Agricultural Applications

  • Fungicide Delivery Systems : Solid lipid nanoparticles and polymeric nanocapsules have been investigated as carrier systems for fungicides like carbendazim, a compound related to N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide, to improve the release profiles, reduce environmental toxicity, and enhance the treatment of fungal diseases in plants (Campos et al., 2015).

Cancer Research

  • Anticancer Agents : Certain benzimidazole derivatives have been explored as potential anticancer agents, showing efficacy in inhibiting cancer cell proliferation and inducing cell death. For example, AZD4877, a kinesin spindle protein inhibitor derived from a series of novel benzimidazoles, demonstrated significant in vivo efficacy and was selected as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Material Science

  • Polymeric Materials : Novel aromatic polyimides synthesized from benzimidazole derivatives and other compounds have been studied for their solubility, thermal stability, and potential applications in materials science. These polymers exhibit a range of thermal degradation temperatures and glass transition temperatures, indicating their utility in high-performance materials (Butt et al., 2005).

Analytical Chemistry

  • Drug Analysis : High-performance liquid chromatography methods have been developed for the determination of benzimidazole carbamates like mebendazole in pharmaceutical forms, aiding in quality control and stability studies of these drugs (Al-Kurdi et al., 1999).

Corrosion Inhibition

  • Corrosion Inhibitors : Theoretical studies on benzimidazole derivatives have been conducted to understand their potential as corrosion inhibitors, examining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to correlate with their inhibitory effects (Obot & Obi-Egbedi, 2010).

Biochemical Analysis

Biochemical Properties

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in purine synthesis . By inhibiting DHFR, this compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects . For example, by binding to DHFR, this compound inhibits its activity, leading to a decrease in nucleotide synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes involved in nucleotide and energy metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUAXYAOAIOIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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